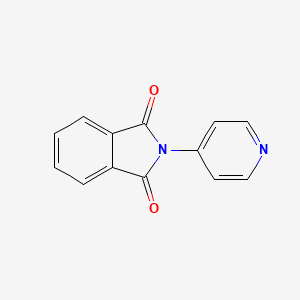![molecular formula C20H31N3O2 B5209616 ethyl 4-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinecarboxylate](/img/structure/B5209616.png)
ethyl 4-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinecarboxylate, commonly known as EPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPC belongs to the class of piperazine derivatives and exhibits pharmacological properties that make it a promising candidate for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of EPPC is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. By blocking the dopamine D2 receptors, EPPC may reduce the hyperactivity of the mesolimbic dopamine system, which is implicated in the pathophysiology of schizophrenia and addiction. By activating the serotonin 5-HT1A receptors, EPPC may increase the release of serotonin, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
EPPC has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of dopamine and serotonin in the prefrontal cortex and striatum, which are regions of the brain involved in the regulation of mood and behavior. EPPC has also been shown to reduce the levels of stress hormones such as cortisol and corticosterone, which are elevated in individuals with anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of EPPC is that it exhibits a high degree of selectivity for dopamine D2 and serotonin 5-HT1A receptors, which may reduce the risk of side effects. Another advantage is that it has been shown to be effective in animal models of psychiatric disorders, which suggests that it may have potential therapeutic applications in humans. However, one limitation of EPPC is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic efficacy. Another limitation is that its pharmacokinetics and toxicity profile have not been extensively studied, which may limit its clinical development.
Zukünftige Richtungen
There are several future directions for the research on EPPC. One direction is to investigate its potential use in the treatment of other psychiatric disorders such as bipolar disorder and post-traumatic stress disorder. Another direction is to optimize its pharmacokinetics and toxicity profile to improve its clinical development. Additionally, further research is needed to elucidate its mechanism of action and to identify potential drug targets for the development of new drugs.
Synthesemethoden
The synthesis of EPPC involves the reaction of 1-(2-phenylethyl)piperidine with ethyl piperazine-1-carboxylate in the presence of a suitable solvent and a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, and the resulting product is purified by column chromatography or recrystallization. The yield of EPPC is typically around 50-60%, and the purity can be confirmed by spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
EPPC has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant properties in animal models, making it a promising candidate for the treatment of psychiatric disorders. EPPC has also been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in rats.
Eigenschaften
IUPAC Name |
ethyl 4-[1-(2-phenylethyl)piperidin-4-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-2-25-20(24)23-16-14-22(15-17-23)19-9-12-21(13-10-19)11-8-18-6-4-3-5-7-18/h3-7,19H,2,8-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNWOOXDERWUNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5209542.png)

![1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B5209564.png)


![3,4-dimethoxy-N'-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5209579.png)


![3-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5209621.png)
![1'-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5209628.png)



![5-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}-1-cyclopentyl-2-piperidinone](/img/structure/B5209644.png)